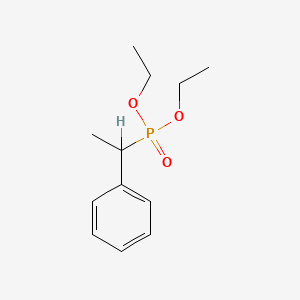

Diethyl 1-phenylethylphosphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 220102. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-diethoxyphosphorylethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19O3P/c1-4-14-16(13,15-5-2)11(3)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODNNPZZKXOLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C)C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501290328 | |

| Record name | Diethyl P-(1-phenylethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33973-48-7 | |

| Record name | Diethyl P-(1-phenylethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33973-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, (alpha-methylbenzyl)-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033973487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 1-phenylethylphosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl P-(1-phenylethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Role of Diethyl 1-phenylethylphosphonate in Modern Organic Chemistry

An In-depth Technical Guide to Diethyl 1-phenylethylphosphonate for Advanced Chemical Synthesis

In the landscape of synthetic organic chemistry, the pursuit of efficient and stereoselective carbon-carbon bond formation is a paramount objective. Among the arsenal of reagents available to researchers, organophosphorus compounds hold a place of distinction, offering versatile and reliable methodologies for constructing complex molecular architectures. This compound emerges as a key reagent in this class, primarily recognized for its utility in the Horner-Wadsworth-Emmons (HWE) reaction. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its mechanistic role and practical application in advanced synthesis, particularly within the context of pharmaceutical research and drug development. As a phosphonate-stabilized carbanion precursor, it offers significant advantages over traditional Wittig reagents, including enhanced nucleophilicity and the straightforward removal of byproducts, making it an indispensable tool for the synthesis of alkenes with a high degree of E-selectivity.

Core Properties and Identification

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application. This compound is a combustible liquid at room temperature, and its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 33973-48-7 | [1][2] |

| Molecular Formula | C₁₂H₁₉O₃P | [2] |

| Molecular Weight | 242.25 g/mol | [1][2] |

| Synonyms | NSC 220102 | [1][2] |

| Boiling Point | 130 °C at 0.6 mmHg | |

| Density | 1.082 g/mL at 25 °C | |

| Refractive Index | n20/D 1.496 |

Synthesis of this compound: The Michaelis-Arbuzov Reaction

The most common and efficient method for preparing phosphonate esters like this compound is the Michaelis-Arbuzov reaction.[3] This reaction involves the treatment of a trialkyl phosphite, in this case, triethyl phosphite, with an alkyl halide. The reaction proceeds via an Sɴ2 displacement of the halide by the nucleophilic phosphorus atom, followed by a subsequent dealkylation of the resulting phosphonium salt by the displaced halide ion.

The causality behind this choice of reaction is its reliability and high yield. The volatile nature of the ethyl bromide byproduct facilitates its removal from the reaction mixture, simplifying purification.[3]

Caption: Michaelis-Arbuzov reaction pathway for synthesis.

Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction

This protocol describes a representative procedure for the synthesis of this compound.

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Reagent Charging: The flask is charged with an excess of triethyl phosphite.

-

Reaction Initiation: 1-bromo-1-phenylethane is added dropwise to the triethyl phosphite at room temperature.

-

Thermal Rearrangement: After the addition is complete, the reaction mixture is heated to approximately 150-160 °C. The progress of the reaction can be monitored by observing the distillation of the ethyl bromide byproduct through the condenser. The reaction is considered complete when the evolution of ethyl bromide ceases.

-

Purification: The excess triethyl phosphite is removed by vacuum distillation. The remaining crude product, this compound, is then purified by fractional distillation under high vacuum (e.g., ~0.6 mmHg) to yield the final product.

Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction

This compound is primarily utilized as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a superior method for synthesizing alkenes from aldehydes and ketones.[4] This reaction offers distinct advantages over the classic Wittig reaction, including the use of a more nucleophilic, yet less basic, carbanion and a water-soluble phosphate byproduct that is easily separated from the desired alkene product.[3][4]

Reaction Mechanism

The HWE reaction proceeds through a well-defined sequence of steps, which ensures the high E-selectivity typically observed.[4][5]

-

Deprotonation: A suitable base (e.g., sodium hydride, sodium ethoxide) deprotonates the carbon alpha to the phosphonate group, forming a resonance-stabilized phosphonate carbanion.[4][6]

-

Nucleophilic Addition: The phosphonate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms a tetrahedral intermediate.[4]

-

Oxaphosphetane Formation: The resulting alkoxide intermediate attacks the electrophilic phosphorus atom, leading to a cyclic four-membered ring intermediate known as an oxaphosphetane.

-

Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form the final alkene product and a stable dialkyl phosphate salt. The thermodynamic preference for the anti-periplanar arrangement of the substituents in the transition state leading to the oxaphosphetane is the origin of the high E-stereoselectivity.[5]

Caption: Stepwise workflow of the HWE reaction.

Experimental Protocol: HWE Olefination

This protocol outlines a general procedure for the olefination of an aldehyde (e.g., benzaldehyde) using this compound.

-

Preparation of the Carbanion:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) is prepared in an anhydrous solvent like tetrahydrofuran (THF).

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the NaH suspension.

-

The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional 30 minutes, ensuring complete formation of the phosphonate carbanion.

-

-

Reaction with Aldehyde:

-

The reaction flask is cooled back to 0 °C.

-

A solution of the aldehyde (e.g., benzaldehyde, 1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

-

Workup and Purification:

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

The aqueous layer is extracted three times with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to afford the pure alkene (e.g., 1,2-diphenylprop-1-ene).

-

Relevance in Drug Discovery and Medicinal Chemistry

The phosphonate group is a well-established phosphate mimic in medicinal chemistry.[7] Its tetrahedral geometry and negative charge at physiological pH allow it to act as a non-hydrolyzable analogue of phosphate esters, enabling it to inhibit enzymes that process phosphate-containing substrates.[7] Acyclic nucleoside phosphonates like Tenofovir and Adefovir are cornerstone antiviral drugs that exemplify this principle.[7]

While this compound itself is not a therapeutic agent, its role as an HWE reagent is critical for the synthesis of complex molecules that may possess biological activity. The ability to stereoselectively construct carbon-carbon double bonds is fundamental in drug development, as the geometry of a molecule is often critical to its interaction with biological targets. Therefore, this reagent serves as an enabling tool for medicinal chemists to build libraries of compounds for screening and to synthesize complex natural products with potential therapeutic value. Furthermore, phosphonate-containing compounds have found applications beyond antivirals, including as anticancer, antimicrobial, and antimalarial agents.[8]

Safety and Handling

As a professional-grade laboratory chemical, this compound must be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles and chemical-resistant gloves.

-

Handling: Avoid contact with skin, eyes, and clothing. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place. It is classified as a combustible liquid.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. For detailed information, consult the Safety Data Sheet (SDS).[9]

Conclusion

This compound is a powerful and versatile reagent for the stereoselective synthesis of E-alkenes via the Horner-Wadsworth-Emmons reaction. Its reliable synthesis through the Michaelis-Arbuzov reaction and the practical advantages of its application in olefination protocols make it a valuable asset for researchers in organic synthesis. For professionals in drug development, it represents a key tool for the construction of complex molecular frameworks, underpinning the discovery of new therapeutic agents. A comprehensive understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, is essential for leveraging its full synthetic potential.

References

-

Organic Syntheses. (n.d.). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Diethyl 1-phenylethyl phosphonate, min 98%, 10 grams. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phosphonic acid, phenyl-, diethyl ester. PubChem. Retrieved from [Link]

-

SDS Manager. (n.d.). Diethyl 1-phenylethyl phosphonate SDS. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Phosphonates: Exploring Diethyl (Phthalimidomethyl)phosphonate in Modern Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diethyl (1-hydroxy-1-phenylethyl)phosphonate. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

- Google Patents. (n.d.). US5473093A - Process for the synthesis of diethyl ethylphosphonate.

-

MDPI. (n.d.). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl phosphite. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Diethyl (1‐Diazo‐2‐oxopropyl)phosphonate. Retrieved from [Link]

-

YouTube. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of diethyl [1-(4-methoxyphenyl)-1-(4-methlphenylamino)]-methylphosphonate. Retrieved from [Link]

-

UWA Research Repository. (n.d.). Analysis of the 'H NMR Spectra of Some Diethyl Phosphonates. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons reagent: methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Retrieved from [Link]

-

New Drug Approvals. (2014, April 8). Diethyl benzylmalonate, IR, NMR, Mass. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. Wittig-Horner Reaction [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates | MDPI [mdpi.com]

- 9. Diethyl 1-phenylethyl phosphonate SDS - Download & Subscribe for Updates [sdsmanager.com]

An In-depth Technical Guide to the Synthesis and Preparation of Diethyl 1-Phenylethylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of diethyl 1-phenylethylphosphonate, a valuable organophosphorus compound. This document is designed to serve as a practical resource, offering not only procedural details but also insights into the underlying chemical principles and strategic considerations for its preparation and use in a research and development setting.

Introduction

Organophosphonates are a class of compounds characterized by a stable carbon-phosphorus (C-P) bond. This structural feature imparts unique chemical and physical properties, making them valuable in medicinal chemistry and materials science. This compound, in particular, serves as a key intermediate in organic synthesis, most notably as a reagent in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of alkenes. Its derivatives have also been explored for their potential biological activities. This guide will primarily focus on the most common and efficient method for its synthesis, the Michaelis-Arbuzov reaction, while also touching upon alternative routes and the characterization of the final product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 33973-48-7 | |

| Molecular Formula | C₁₂H₁₉O₃P | |

| Molecular Weight | 242.25 g/mol | |

| Boiling Point | 130 °C at 0.6 mmHg | |

| Density | 1.082 g/mL at 25 °C | |

| Refractive Index | n20/D 1.496 |

Synthesis Methodologies

The formation of the C-P bond in this compound is most classically achieved through the Michaelis-Arbuzov reaction. An alternative conceptual approach involves the Pudovik reaction to form an α-hydroxyphosphonate, which could then be further modified.

The Michaelis-Arbuzov Reaction: A Primary Synthetic Route

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, providing a reliable method for the synthesis of phosphonates from trialkyl phosphites and alkyl halides.

Reaction Mechanism:

The reaction proceeds via a two-step nucleophilic substitution mechanism. The first step involves the nucleophilic attack of the trivalent phosphorus atom of triethyl phosphite on the electrophilic carbon of an alkyl halide, in this case, 1-bromoethylbenzene. This results in the formation of a phosphonium salt intermediate. The second step involves the dealkylation of this intermediate by the displaced halide ion, which attacks one of the ethyl groups on the oxygen atoms, leading to the formation of the final phosphonate product and a volatile ethyl halide byproduct.

Caption: Mechanism of the Michaelis-Arbuzov reaction for this compound synthesis.

Experimental Protocol (Adapted from the synthesis of Diethyl Benzylphosphonate[1]):

This protocol is adapted from a reliable, published procedure for a structurally similar compound and should be optimized for the specific synthesis of this compound.

Materials:

-

1-Bromoethylbenzene

-

Triethyl phosphite[2]

-

Anhydrous toluene (optional, as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromoethylbenzene (1.0 equivalent).

-

Reagent Addition: Add triethyl phosphite (1.1 to 1.5 equivalents) to the flask. The reaction can often be performed neat (without solvent), or in a high-boiling solvent like toluene.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (typically 120-150 °C). The progress of the reaction can be monitored by the cessation of the evolution of ethyl bromide, which can be collected in a cold trap. The reaction time typically ranges from 4 to 8 hours.

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The crude product is then purified by vacuum distillation to remove any unreacted starting materials and the desired this compound is collected at its characteristic boiling point.

Alternative Synthetic Strategies: The Pudovik Reaction

The Pudovik reaction offers an alternative pathway for the synthesis of α-hydroxyphosphonates, which are precursors to other functionalized phosphonates.[1] This reaction involves the base-catalyzed addition of a dialkyl phosphite to an aldehyde or ketone.

Conceptual Application:

To synthesize a precursor to this compound, one could react acetophenone with diethyl phosphite in the presence of a base. This would yield diethyl (1-hydroxy-1-phenylethyl)phosphonate. Subsequent deoxygenation would be required to obtain the target molecule. While a less direct route, the Pudovik reaction is valuable for creating α-hydroxyphosphonates, which are themselves an important class of biologically active molecules.[3][4]

Caption: Conceptual Pudovik reaction to form a precursor to the target phosphonate.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data based on the analysis of structurally similar compounds.[3][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (a triplet and a quartet), the methyl group (a doublet coupled to the phosphorus atom), the methine proton (a doublet of quartets due to coupling with the methyl protons and the phosphorus atom), and the aromatic protons of the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ethyl carbons, the methyl carbon, the methine carbon (with coupling to the phosphorus atom), and the aromatic carbons.

-

³¹P NMR: The phosphorus NMR spectrum should exhibit a single resonance, confirming the presence of one phosphorus environment. The chemical shift will be in the typical range for phosphonates.[7]

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

| Wavenumber (cm⁻¹) | Vibration |

| ~3060-3030 | Aromatic C-H stretch |

| ~2980-2900 | Aliphatic C-H stretch |

| ~1250-1230 | P=O (phosphoryl) stretch (strong) |

| ~1160-1100 | P-O-C stretch |

| ~1600, 1495, 1450 | Aromatic C=C bending |

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z = 242. Key fragmentation patterns would involve the loss of ethoxy groups, the ethyl group, and cleavage of the C-P bond.

Applications in Drug Development and Organic Synthesis

This compound and its derivatives are of significant interest in medicinal chemistry and organic synthesis.

Horner-Wadsworth-Emmons Reaction

The primary application of this compound is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[8] This reaction provides a highly efficient and stereoselective method for the synthesis of alkenes, which are common structural motifs in many biologically active molecules. The phosphonate is first deprotonated with a strong base to form a stabilized carbanion, which then reacts with an aldehyde or ketone to yield an alkene, typically with high E-selectivity.[9]

Caption: General workflow of the Horner-Wadsworth-Emmons reaction using a phosphonate.

Potential Biological Activity

Derivatives of phosphonates, including α-aminophosphonates, have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[10] The structural similarity of α-aminophosphonates to α-amino acids allows them to act as enzyme inhibitors. While specific data on the biological activity of this compound is limited, its derivatives represent a promising area for drug discovery and development.

Safety and Handling

As with all chemical syntheses, a thorough risk assessment should be conducted before commencing any experimental work.

-

1-Bromoethylbenzene: This compound is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Triethyl phosphite: This reagent is flammable and has a strong, unpleasant odor. Handle in a fume hood and away from ignition sources.

-

This compound: While specific toxicity data is limited, it is prudent to handle the product with care, avoiding skin contact and inhalation.

All waste materials should be disposed of in accordance with local environmental regulations.

Conclusion

The synthesis of this compound, primarily via the Michaelis-Arbuzov reaction, is a robust and well-established procedure in organophosphorus chemistry. This guide has provided a detailed overview of the synthetic methodology, including the underlying mechanism and a practical experimental protocol. Furthermore, the characterization techniques and the significant applications of this compound, particularly in the Horner-Wadsworth-Emmons reaction, highlight its importance as a versatile building block in organic synthesis and its potential for the development of novel therapeutic agents. Researchers and scientists are encouraged to use this guide as a foundational resource for the successful preparation and utilization of this compound in their work.

References

-

Richardson, R. M., & Wiemer, D. F. (n.d.). DIETHYL BENZYLPHOSPHONATE. Organic Syntheses Procedure. Retrieved from [Link]

- Pudovik, A. N. (1950). Addition of dialkyl phosphites to unsaturated compounds. Doklady Akademii Nauk SSSR, 73, 499-502.

-

Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields Reaction: A Century of Progress. Molecules, 17(11), 12821–12835. [Link]

-

Keglevich, G., & Bálint, E. (2017). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 22(12), 2131. [Link]

- Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1958). Phosphororganische Verbindungen, XII. Darstellung und einige Eigenschaften von Triphenyl-arsin-methylen. Chemische Berichte, 91(1), 61-63.

-

University of California, Santa Barbara. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]

-

NIST. (n.d.). Phosphonic acid, phenyl-, diethyl ester. NIST WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). triethyl phosphite. Retrieved from [Link]

-

Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). P-31 NMR Data for Protonated Trialkyl Phosphines. Retrieved from [Link]

-

SpectraBase. (n.d.). Diethyl pentyl-phosphonate - Optional[31P NMR]. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]

-

University of Durham. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). The 31 P NMR spectra of the products obtained using (a) the.... Retrieved from [Link]

-

NIST. (n.d.). Phosphonic acid, (phenylmethyl)-, diethyl ester. NIST WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4. Retrieved from [Link]

-

JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S16. 13 C NMR Spectrum of diethyl.... Retrieved from [Link]

-

SpectraBase. (n.d.). Diethyl pentyl-phosphonate - Optional[MS (GC)]. Retrieved from [Link]

-

Wróblewski, A. E., et al. (2016). Synthesis and the Biological Activity of Phosphonylated 1,2,3-Triazolenaphthalimide Conjugates. Molecules, 21(9), 1146. [Link]

-

Al-Adiwish, W. M., et al. (2020). Synthesis, Structural Determination, and Antioxidant Activities of Acyclic and Substituted Heterocyclic Phosphonates Linearly Linked 4-hydroxy-2(1H)-quinolinone. Molecules, 25(15), 3369. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

- Onița, N., et al. (2018).

-

CP Lab Safety. (n.d.). Diethyl 1-phenylethyl phosphonate, min 98%, 10 grams. Retrieved from [Link]

-

NIST. (n.d.). Diethyl methanephosphonate. NIST WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,2,3,4,5-pentachloro-5-ethylcyclopentadiene. Retrieved from [Link]

-

De Clercq, E. (2021). Overview of Biologically Active Nucleoside Phosphonates. Frontiers in Chemistry, 9, 603226. [Link]

-

ResearchGate. (n.d.). An Expedient Synthesis of Diethyl Diazomethylphosphonate. Retrieved from [Link]

- Li, Y., et al. (2016). Green Synthesis and Biological Evaluation of New di-α-aminophosphonate Derivatives as Cytotoxic Agents. Letters in Drug Design & Discovery, 13(6), 555-561.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Phosphonic acid, phenyl-, diethyl ester | C10H15O3P | CID 15642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. diethyl benzylphosphonate(1080-32-6) IR Spectrum [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Wittig-Horner Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Physical and chemical properties of diethyl 1-phenylethylphosphonate

An In-depth Technical Guide to Diethyl 1-Phenylethylphosphonate

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile organophosphorus compound. The document details its fundamental physicochemical and spectroscopic properties, explores its synthesis via the Michaelis-Arbuzov reaction, and elucidates its synthetic utility, particularly in the Horner-Wadsworth-Emmons olefination. Furthermore, it delves into the broader applications of the α-aminophosphonate scaffold, a class of compounds readily accessible from this phosphonate, in the realm of drug discovery and medicinal chemistry. This guide is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into the handling and application of this important chemical entity.

Introduction: The Significance of α-Functionalized Phosphonates

Organophosphorus compounds, characterized by the presence of a carbon-phosphorus (C-P) bond, represent a cornerstone of modern synthetic and medicinal chemistry. Among these, α-functionalized phosphonates, such as this compound, are of particular interest. Their structural analogy to α-amino acids allows them to act as enzyme inhibitors, peptide mimics, and haptens for catalytic antibody induction. The phenyl group and the adjacent chiral center in this compound provide a scaffold that is frequently explored in the development of new therapeutic agents. This guide aims to consolidate the essential technical information required to effectively utilize this reagent, from understanding its basic properties to implementing it in complex synthetic workflows.

Physicochemical Properties

A thorough understanding of a reagent's physical properties is paramount for its safe handling, storage, and application in chemical synthesis. This compound is a combustible liquid at room temperature. Key quantitative data are summarized below for ease of reference.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉O₃P | |

| Molecular Weight | 242.25 g/mol | |

| CAS Number | 33973-48-7 | |

| Appearance | Liquid | |

| Density | 1.082 g/mL at 25 °C | |

| Boiling Point | 130 °C at 0.6 mmHg | |

| Refractive Index (n20/D) | 1.496 | |

| Storage | Room temperature |

Spectroscopic Profile for Structural Elucidation

Accurate characterization is the bedrock of chemical synthesis. The following section details the expected spectroscopic signatures for this compound, which are critical for identity confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural analysis of organophosphorus compounds. The presence of the phosphorus-31 (³¹P) nucleus, which is 100% abundant and spin I=1/2, provides an additional diagnostic handle.

-

¹H NMR: The proton spectrum will exhibit characteristic signals for the ethyl groups, the methine proton (CH), the methyl group adjacent to the chiral center, and the aromatic protons of the phenyl ring. The protons on the carbon alpha to the phosphorus will show coupling to the ³¹P nucleus.

-

¹³C NMR: Similar to the proton spectrum, the carbon signals will be split by the adjacent phosphorus atom (J-coupling), providing valuable connectivity information.

-

³¹P NMR: A single resonance is expected in the proton-decoupled ³¹P NMR spectrum, with a chemical shift characteristic of alkylphosphonates. The chemical shift is highly sensitive to the electronic environment around the phosphorus atom.

Note: While a specific, publicly available, fully assigned spectrum for this compound is not readily found, the expected patterns can be reliably predicted based on spectra of similar compounds like diethyl benzylphosphonate and diethyl phenylphosphonate.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. The spectrum of this compound is expected to show strong characteristic absorptions:

-

P=O stretch: A very strong and prominent band typically appears in the region of 1260-1230 cm⁻¹.

-

P-O-C stretch: Strong bands are expected around 1050-1000 cm⁻¹.

-

C-H stretches: Aromatic and aliphatic C-H stretching vibrations will be observed above and below 3000 cm⁻¹, respectively.

Synthesis and Mechanistic Considerations

The Michaelis-Arbuzov Reaction: A Classic C-P Bond Formation

The premier method for synthesizing phosphonate esters like this compound is the Michaelis-Arbuzov reaction. This reaction provides a reliable and high-yielding pathway to form a carbon-phosphorus bond.

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack (SN2): The trivalent phosphorus atom of a trialkyl phosphite (e.g., triethyl phosphite) acts as a nucleophile, attacking an electrophilic alkyl halide (e.g., 1-phenylethyl chloride or bromide). This forms a quasi-stable tetraalkoxyphosphonium salt intermediate.

-

Dealkylation (SN2): The displaced halide ion then attacks one of the electrophilic carbons of the phosphite ester groups, leading to the formation of the pentavalent phosphonate ester and a new, volatile alkyl halide.

The choice of triethyl phosphite is strategic; it serves as the source of the diethyl phosphonate moiety, and the ethyl halide byproduct is easily removed due to its volatility.

Caption: Generalized workflow for the Michaelis-Arbuzov synthesis.

Experimental Protocol: Synthesis

This is a representative protocol. Appropriate safety precautions must be taken, and the reaction should be performed in a well-ventilated fume hood.

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. The reaction is often run neat (without solvent).

-

Charging Reagents: Charge the flask with 1-phenylethyl halide (1.0 equivalent).

-

Reaction: Begin stirring and add triethyl phosphite (1.0-1.2 equivalents) to the flask. Heat the reaction mixture to a gentle reflux. The temperature required will depend on the specific halide used (I > Br > Cl in reactivity).

-

Monitoring: Monitor the reaction progress by TLC or ³¹P NMR, observing the disappearance of the triethyl phosphite starting material and the appearance of the phosphonate product peak.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: The crude product is typically purified by vacuum distillation to remove any unreacted starting materials and the ethyl halide byproduct, yielding the pure this compound as an oil.

Key Chemical Transformations & Synthetic Utility

The true value of this compound lies in its utility as a synthetic intermediate. The protons on the carbon alpha to the phosphonate group are acidic and can be removed by a strong base to generate a stabilized carbanion.

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classic Wittig reaction for the synthesis of alkenes from aldehydes and ketones.

Key Advantages over the Wittig Reaction:

-

Enhanced Nucleophilicity: The phosphonate-stabilized carbanion is more nucleophilic and generally less basic than a Wittig ylide, allowing it to react efficiently even with hindered ketones.

-

Stereoselectivity: The HWE reaction typically shows a strong preference for the formation of the (E)-alkene (trans-isomer), which is often the thermodynamically more stable product.

-

Simplified Workup: The byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which can be easily removed by a simple aqueous extraction, greatly simplifying product purification compared to the triphenylphosphine oxide generated in the Wittig reaction.

-

Deprotonation: A strong base (e.g., NaH, NaOEt, KHMDS) abstracts the acidic α-proton from the phosphonate, generating the nucleophilic phosphonate carbanion.

-

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.

-

Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered oxaphosphetane ring. This step is typically the rate-determining step.

-

Elimination: The oxaphosphetane intermediate collapses, yielding the final alkene product and a dialkyl phosphate salt.

Caption: Generalized workflow for the Horner-Wadsworth-Emmons olefination.

Experimental Protocol: HWE Olefination

This protocol is a general guideline and may require optimization for specific substrates.

-

Anion Formation: Suspend sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon) and cool to 0 °C. To this suspension, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen gas evolution ceases.

-

Carbonyl Addition: Cool the resulting carbanion solution back to 0 °C and add a solution of the desired aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC.

-

Workup: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired alkene.

Applications in Medicinal Chemistry and Drug Development

While this compound itself is primarily a synthetic reagent, the α-aminophosphonate scaffold, which can be derived from it, is of immense interest in medicinal chemistry. α-Aminophosphonates are structural analogues of α-amino acids, where the carboxyl group is replaced by a phosphonic acid group. This substitution imparts unique biological properties.

Derivatives of α-aminophosphonates have demonstrated a wide spectrum of biological activities, including:

-

Antimicrobial Agents: Many α-aminophosphonate derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Their mechanism often involves the inhibition of essential bacterial enzymes.

-

Antiviral Activity: The structural similarity to amino acids allows these compounds to interfere with viral replication processes, and some have been investigated as potential antiviral drugs.

-

Anticancer Properties: Certain α-aminophosphonates have shown promise as anticancer agents, potentially by inhibiting enzymes crucial for tumor growth and metastasis.

-

Enzyme Inhibitors: As transition-state mimics of peptide hydrolysis, they are potent inhibitors of various enzymes, including proteases like HIV protease and human collagenase.

The synthesis of these biologically active molecules often involves multicomponent reactions like the Kabachnik-Fields reaction, which couples an aldehyde, an amine, and a dialkyl phosphite. The versatility of this compound and its derivatives makes it a valuable starting point for generating libraries of novel compounds for drug screening and development.

Conclusion

This compound is a valuable and versatile organophosphorus reagent. Its straightforward synthesis via the Michaelis-Arbuzov reaction and its reliable performance in the Horner-Wadsworth-Emmons reaction make it a staple in synthetic organic chemistry for the stereoselective formation of (E)-alkenes. Beyond its direct utility in olefination, the phosphonate scaffold serves as a gateway to the synthesis of α-aminophosphonates, a class of compounds with a rich and diverse pharmacological profile. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to fully exploit its potential in both academic and industrial settings, particularly in the ongoing quest for novel therapeutic agents.

References

- El-Gazzar, A. B. A., Youssef, A. M., Yacout, G. A., & El-Sayed, M. A. (2022).

- El-Sawy, E. R., Bahaa, G. M., & Shally, S. E. (2021). Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. Scientific Reports, 11(1), 21544.

- Gouasmia, A., & Chafai, N. (2021). Synthesis, characterization and antimicrobial activity of two α-aminophsphonates esters derived from benzylamine. Algerian Journal of Chemical Engineering, 2(1), 1-8.

- Kaur, H., & Kumar, A. (2024). Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry. ChemistrySelect, 9(1).

- Kloskowski, A., & Chrobak, E. (2022). Relationship between Structure and Antibacterial Activity of α-Aminophosphonate Derivatives Obtained via Lipase-Catalyzed Kabachnik−Fields Reaction. International Journal of Molecular Sciences, 23(19), 11883.

- Gamal-Eldeen, A. M., & El-Gazzar, A. B. A. (2015). Synthesis and antimicrobial activity of α-aminophosphonates containing chitosan moiety. International Journal of Biological Macromolecules, 72, 123-128.

- Reddy, C. S., Kumar, M. P., & Rao, K. S. (2012). α-Aminophosphonates are key compounds as analogues of α-amino acids in medicinal chemistry an. International Journal of Pharmaceutical Sciences and Research, 3(10), 3586-3592.

- Hekal, M. H., & El-Sayed, M. A. (2023). Medicinal importance of α‐aminophosphonate scaffolds. Journal of the Chinese Chemical Society, 70(1), 125-139.

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved January 22, 2026, from [Link]

-

Organic Chemistry Explained. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes [Video]. YouTube. [Link]

- El-Gazzar, A. B. A., & Youssef, A. M. (2022). α-Aminophosphonate analogue derived from 4-Hydroxybenzaldehd. Drug Design, Development and Therapy, 16, 2465-2481.

- Palacios, F., Alonso, C., & de los Santos, J. M. (2007). Convenient Procedure of Horner—Wadsworth—Emmons Olefination for the Synthesis of Simple and Functionalized α,β-Unsaturated Nitriles.

-

Wikipedia. (2023, December 26). Horner–Wadsworth–Emmons reaction. In Wikipedia. [Link]

- Richardson, R. M., & Wiemer, D. F. (2015). A Zinc-Mediated, One-Flask Conversion of Benzylic and Allylic Alcohols to Phosphonate Esters. Organic Syntheses, 92, 196-207.

- Kiss, L., Hetényi, C., & Mucs, D. (2023). Transdermal Delivery of α-Aminophosphonates as Semisolid Formulations—An In Vitro-Ex Vivo Study. Pharmaceutics, 15(5), 1450.

- Danheiser, R. L., & Varongchayakul, C. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)

- Gilbert, J. C., & Blackburn, B. K. (2003). Synthesis of Diethyl (1‐Diazo‐2‐oxopropyl)phosphonate. In e-EROS Encyclopedia of Reagents for Organic Synthesis.

-

Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved January 22, 2026, from [Link]

-

Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Direct Oxyphosphorylation of Aromatic Aldehydes to (-Ketophosphonates via A Bimetallic Catalyzed Domino Reactions. Retrieved from [Link]

-

Study.com. (n.d.). Write a reaction mechanism of benzaldehyde and diethylbenzyl phosphonate in Horner-Wadsworth Emmons Wittig reaction?. Retrieved from [Link]

- Al-Kadasi, A. M., & Al-Kamali, A. S. (2014). Synthesis of nitrated thienylphosphonates via Michaelis-Arbuzov-type rearrangement. Synthesis, 46(5), 668-670.

-

University of New Hampshire. (n.d.). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ETHYL (−)-[R-(E)]-4-O-BENZYL-4,5-DIHYDROXY-2-PENTENOATE. Retrieved from [Link]

The Horner-Wadsworth-Emmons Olefination with Diethyl 1-Phenylethylphosphonate: A Mechanistic and Practical Guide

Abstract

This technical guide provides an in-depth exploration of the Horner-Wadsworth-Emmons (HWE) reaction, with a specific focus on the mechanism of action, stereochemical control, and practical application of diethyl 1-phenylethylphosphonate. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document elucidates the causal factors behind experimental choices and provides validated protocols for the synthesis and utilization of this versatile reagent. Through a detailed examination of the reaction mechanism, including the pivotal role of the α-phenyl substituent, this guide aims to equip the reader with the necessary knowledge to effectively employ this compound for the stereoselective synthesis of alkenes.

Introduction: The Horner-Wadsworth-Emmons Reaction in Modern Organic Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic chemistry, providing a powerful and reliable method for the synthesis of alkenes from carbonyl compounds.[1][2] As a modification of the Wittig reaction, the HWE reaction utilizes phosphonate carbanions, which offer significant advantages over their phosphonium ylide counterparts. These phosphonate-stabilized carbanions are generally more nucleophilic and less basic, allowing for reactions with a broader range of aldehydes and ketones, including those susceptible to enolization.[2] A key practical advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies product purification through straightforward aqueous extraction.[2]

This guide will focus on a specific, yet highly valuable, HWE reagent: This compound . The presence of a phenyl group at the α-position of the phosphonate introduces unique stereoelectronic effects that influence the course of the olefination reaction, making it a subject of significant interest for the synthesis of substituted styrenes and related structures, which are prevalent motifs in pharmaceuticals and materials science.

Synthesis of this compound: The Michaelis-Arbuzov Reaction

The most common and efficient method for the preparation of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, such as 1-phenylethyl bromide or chloride.[3]

The reaction proceeds via an S\textsubscript{N}2 mechanism, initiated by the attack of the phosphorus atom of the triethyl phosphite on the electrophilic benzylic carbon of the 1-phenylethyl halide. This forms a quasi-phosphonium salt intermediate. The displaced halide ion then attacks one of the ethyl groups on the phosphonium intermediate in a second S\textsubscript{N}2 step, leading to the formation of the thermodynamically more stable pentavalent phosphonate ester and a molecule of ethyl halide.

Experimental Protocol: Synthesis of this compound via the Michaelis-Arbuzov Reaction

This protocol is adapted from established procedures for the Michaelis-Arbuzov reaction.

Materials:

-

1-Phenylethyl bromide (or chloride)

-

Triethyl phosphite

-

Anhydrous toluene (optional, for high-boiling halides)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Charging Reactants: Charge the flask with 1-phenylethyl bromide (1.0 equivalent).

-

Addition of Triethyl Phosphite: Slowly add triethyl phosphite (1.0-1.2 equivalents) to the flask at room temperature with vigorous stirring. The reaction is often exothermic.

-

Reaction: Heat the reaction mixture to a gentle reflux (typically between 120-160°C, depending on the halide) using a heating mantle. Maintain the reflux with continuous stirring for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the ethyl halide byproduct and any excess triethyl phosphite by distillation under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow oil.

-

The Horner-Wadsworth-Emmons Reaction Mechanism with this compound

The olefination reaction using this compound follows the general mechanistic pathway of the HWE reaction. The key steps are deprotonation, nucleophilic addition to the carbonyl, formation of an oxaphosphetane intermediate, and subsequent elimination to form the alkene.

Step 1: Deprotonation and Carbanion Formation

The reaction is initiated by the deprotonation of the α-carbon of the phosphonate using a suitable base. Common bases include sodium hydride (NaH), sodium ethoxide (NaOEt), and potassium tert-butoxide (t-BuOK). The acidity of the α-proton is enhanced by the electron-withdrawing phosphonate group and the adjacent phenyl ring, facilitating the formation of the stabilized phosphonate carbanion.

Step 2: Nucleophilic Addition to the Carbonyl

The resulting phosphonate carbanion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and leads to the formation of a tetrahedral intermediate, a β-alkoxyphosphonate.[2]

Step 3: Oxaphosphetane Formation and Elimination

The β-alkoxyphosphonate intermediate then undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane. This intermediate is generally unstable and rapidly collapses via a syn-elimination pathway to yield the final alkene product and a water-soluble diethyl phosphate salt.[4]

Diagram of the HWE Reaction Mechanism

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Stereoselectivity: The Influence of the α-Phenyl Group

A significant feature of the HWE reaction is its inherent stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene.[2] However, the stereochemical outcome can be influenced by several factors, including the structure of the phosphonate, the nature of the aldehyde, the choice of base, and the reaction conditions.

With this compound, the α-phenyl group plays a crucial role in determining the E/Z ratio of the resulting alkene. The steric bulk of the phenyl group influences the approach of the phosphonate carbanion to the aldehyde, as well as the relative stabilities of the diastereomeric intermediates.

Generally, for α-substituted phosphonates, the reaction with aromatic aldehydes tends to produce the (E)-alkene with high selectivity. This is because the transition state leading to the (E)-isomer allows for a more favorable arrangement of the bulky substituents, minimizing steric interactions.

However, the selectivity can be modulated. For instance, the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strongly dissociating conditions (e.g., KHMDS and 18-crown-6), can favor the formation of (Z)-alkenes.[1][5] While not the primary focus of this guide, it is an important consideration for synthetic planning.

Table 1: Representative E/Z Selectivity in HWE Reactions

| Phosphonate Reagent | Aldehyde | Base/Solvent | E:Z Ratio | Reference |

| Diethyl (cyanomethyl)phosphonate | Benzaldehyde | NaH/THF | >95:5 (E) | [6] |

| Diethyl (2-oxopropyl)phosphonate | Benzaldehyde | NaH/DME | >95:5 (E) | Adapted from general HWE principles |

| This compound | Benzaldehyde | NaH/THF | Predominantly E | Inferred from general trends |

| This compound | Aliphatic Aldehyde | NaH/THF | Variable, generally E-selective | Inferred from general trends |

Note: Specific E:Z ratios for this compound require experimental verification and can vary with reaction conditions.

Experimental Protocol: Olefination of Benzaldehyde with this compound

This protocol provides a step-by-step methodology for a typical HWE reaction using this compound and benzaldehyde to synthesize stilbene derivatives.

Materials:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Phosphonate Carbanion:

-

To a dry, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension with stirring.

-

Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen evolution ceases.

-

-

Reaction with Aldehyde:

-

Cool the solution of the phosphonate carbanion back to 0 °C.

-

Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight until complete (monitor by TLC).

-

-

Work-up:

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel to separate the (E) and (Z) isomers of the resulting stilbene derivative.

-

Diagram of the Experimental Workflow

Caption: A typical experimental workflow for the HWE olefination.

Characterization of Products: Distinguishing E and Z Isomers

The stereochemical outcome of the HWE reaction can be determined using various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool. The vinylic protons of the (E) and (Z) isomers will have distinct chemical shifts and coupling constants.

For stilbene derivatives formed from the reaction of this compound and benzaldehyde, the vinylic proton of the (Z)-isomer is typically shielded and appears at a higher field (lower ppm) in the ¹H NMR spectrum compared to the vinylic proton of the (E)-isomer. Furthermore, the coupling constant (J) between the vinylic protons is generally larger for the (E)-isomer (typically 12-18 Hz) than for the (Z)-isomer (typically 6-12 Hz). Nuclear Overhauser Effect (NOE) experiments can also be used to definitively assign the stereochemistry.

Conclusion and Future Outlook

This compound is a valuable reagent in the Horner-Wadsworth-Emmons olefination for the stereoselective synthesis of α-substituted stilbenes and related alkenes. Its synthesis via the Michaelis-Arbuzov reaction is straightforward, and its application in the HWE reaction offers high yields and good stereocontrol, primarily favoring the (E)-isomer. The α-phenyl group significantly influences the steric course of the reaction, and a thorough understanding of the reaction mechanism and the factors affecting stereoselectivity is crucial for its effective utilization in complex organic synthesis.

Future research in this area may focus on the development of chiral versions of α-aryl phosphonates to achieve enantioselective HWE reactions. Furthermore, the application of this reagent in the synthesis of novel bioactive molecules and advanced materials will continue to be an active area of investigation. This guide provides the fundamental knowledge and practical protocols to empower researchers to confidently apply this compound in their synthetic endeavors.

References

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. NROChemistry. Available at: [Link].

-

Justyna, I.; Kiełbasiński, P. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules. 2022 , 27(20), 7138. Available at: [Link].

-

Wikipedia. Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link].

-

National Institutes of Health. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. National Center for Biotechnology Information. Available at: [Link].

-

American Chemical Society. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. Available at: [Link].

-

American Chemical Society. Intensified Continuous Flow Michaelis–Arbuzov Rearrangement toward Alkyl Phosphonates. Organic Process Research & Development. 2022 , 26(2), 285-293. Available at: [Link].

-

ResearchGate. Development of Highly Stereoselective Reactions Utilizing Heteroatoms : New Approach to the Stereoselective Horner-Wadsworth-Emmons Reaction. ResearchGate. Available at: [Link].

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link].

-

American Chemical Society. Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes1. The Journal of Organic Chemistry. 1998 , 63(22), 7792-7800. Available at: [Link].

- Google Patents. US5473093A - Process for the synthesis of diethyl ethylphosphonate. Google Patents.

-

Myers, A. G. Olefination Reactions. Harvard University. Available at: [Link].

-

ResearchGate. Michaelis-Arbuzov Phosphonate Synthesis. ResearchGate. Available at: [Link].

-

ResearchGate. Phosphonate Modification for a Highly (Z)-Selective Synthesis of Unsaturated Esters by Horner–Wadsworth–Emmons Olefination. ResearchGate. Available at: [Link].

-

ResearchGate. The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. ResearchGate. Available at: [Link].

-

YouTube. Horner-Wadsworth-Emmons reaction to form alkenes. YouTube. Available at: [Link].

-

ResearchGate. Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions. ResearchGate. Available at: [Link].

-

University of New Hampshire Scholars' Repository. The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. University of New Hampshire. Available at: [Link].

-

Supporting Information. Breaking the bottleneck: Stilbene as a model compound for optimizing 6π e- photocyclization efficiency. Available at: [Link].

-

Organic Syntheses. preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Organic Syntheses. Available at: [Link].

Sources

A Comprehensive Spectroscopic Guide to Diethyl 1-Phenylethylphosphonate

This technical guide provides an in-depth analysis of the spectroscopic signature of diethyl 1-phenylethylphosphonate, a key organophosphorus compound. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical application of these techniques for unambiguous identification and characterization, underpinned by field-proven insights and methodologies.

Introduction to this compound

This compound (CAS No. 33973-48-7) belongs to the class of phosphonates, characterized by a direct carbon-to-phosphorus (C-P) bond. This structural feature imparts significant chemical and thermal stability. The molecule's chirality at the benzylic carbon and the presence of the phosphonate functional group make it a compound of interest in synthetic organic chemistry and as a potential building block in medicinal chemistry. Accurate spectroscopic characterization is paramount for its quality control and for understanding its reactivity.

Molecular Structure and Properties:

-

Molecular Formula: C₁₂H₁₉O₃P

-

Appearance: Colorless to pale yellow liquid

-

Boiling Point: 130 °C at 0.6 mmHg[1]

-

Density: 1.082 g/mL at 25 °C[1]

-

Refractive Index: n20/D 1.496[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the ¹H, ¹³C, and ³¹P nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The key to interpreting the spectrum of this molecule is understanding the splitting patterns caused by both proton-proton (H-H) and proton-phosphorus (H-P) coupling.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.35-7.20 | m | - | 5H, Phenyl group |

| ~4.10-3.90 | m | ³JHH ≈ 7.1 | 4H, 2 x OCH₂ |

| ~3.15 | dq | ³JHH ≈ 7.2, ²JHP ≈ 22 | 1H, P-CH |

| ~1.55 | dd | ³JHH ≈ 7.2, ³JHP ≈ 18 | 3H, P-C-CH₃ |

| ~1.25 | t | ³JHH ≈ 7.1 | 6H, 2 x OCH₂CH₃ |

Note: The predicted chemical shifts and coupling constants are based on typical values for similar phosphonate esters and substituted ethylbenzene derivatives.

Interpretation and Causality:

-

Aromatic Protons (7.35-7.20 ppm): The five protons of the phenyl group typically appear as a complex multiplet in this region.

-

Methylene Protons of Ethyl Esters (4.10-3.90 ppm): These four protons are diastereotopic due to the adjacent chiral center. They appear as a multiplet due to coupling with the methyl protons (³JHH) and the phosphorus atom (³JHP).

-

Methine Proton ( ~3.15 ppm): This proton, directly attached to the chiral carbon, shows a doublet of quartets. The quartet arises from coupling to the adjacent methyl protons (³JHH), and the doublet is due to the two-bond coupling with the phosphorus atom (²JHP). This large geminal coupling is characteristic of α-protons to a phosphonate group.

-

Benzylic Methyl Protons ( ~1.55 ppm): These three protons appear as a doublet of doublets, coupling to both the methine proton (³JHH) and the phosphorus atom (³JHP).

-

Methyl Protons of Ethyl Esters ( ~1.25 ppm): The six protons of the two equivalent methyl groups appear as a triplet due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and is often acquired with proton decoupling, resulting in singlets for each carbon. However, coupling to the phosphorus atom (C-P coupling) is still observed as doublets.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Coupling Constant (JCP, Hz) | Assignment |

| ~138 | d, J ≈ 10 | P-C-C (ipso) |

| ~128.5 | s | Phenyl C H (para) |

| ~128.0 | s | Phenyl C H (ortho) |

| ~126.5 | s | Phenyl C H (meta) |

| ~62.0 | d, J ≈ 7 | OC H₂ |

| ~40.0 | d, J ≈ 135 | P-C H |

| ~21.0 | d, J ≈ 5 | P-C-C H₃ |

| ~16.5 | d, J ≈ 6 | OCH₂C H₃ |

Note: Predicted values are based on known substituent effects and data from analogous compounds.

Interpretation and Causality:

-

Aromatic Carbons: The phenyl group will show four distinct signals: one for the ipso-carbon (attached to the ethyl group), and three for the ortho, meta, and para carbons. The ipso-carbon exhibits a small C-P coupling.

-

Methylene Carbons of Ethyl Esters: These carbons appear as a doublet due to two-bond coupling with the phosphorus atom.

-

Methine Carbon: This carbon, directly bonded to phosphorus, exhibits a large one-bond C-P coupling constant (¹JCP), which is a key identifying feature.

-

Benzylic Methyl Carbon: This carbon shows a smaller two-bond C-P coupling.

-

Methyl Carbons of Ethyl Esters: These carbons also show a small three-bond C-P coupling.

³¹P NMR Spectroscopy

³¹P NMR is a highly specific technique for phosphorus-containing compounds, providing a single peak for this compound in a proton-decoupled spectrum.[3] The chemical shift is indicative of the oxidation state and chemical environment of the phosphorus atom.

Predicted ³¹P NMR Data (CDCl₃, 162 MHz):

-

Chemical Shift (δ, ppm): ~25-30 ppm (referenced to 85% H₃PO₄)

Interpretation and Causality:

-

The chemical shift in the range of 25-30 ppm is characteristic of tetracoordinate pentavalent phosphorus in an alkylphosphonate diester.[4] This provides direct evidence for the presence of the phosphonate functional group.

Experimental Protocol: NMR Sample Preparation and Acquisition

Caption: Simplified proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a complete spectroscopic profile for the unambiguous identification and structural verification of this compound. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework and its connectivity to the phosphorus atom, with characteristic H-P and C-P coupling constants being key identifiers. ³¹P NMR offers a specific and sensitive method to confirm the presence and electronic environment of the phosphonate group. IR spectroscopy provides rapid confirmation of the key functional groups, particularly the strong P=O and P-O-C stretching vibrations. Finally, mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure. This comprehensive spectroscopic data is essential for any researcher working with this compound, ensuring its identity and purity in synthetic and developmental applications.

References

-

Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Available at: [Link]

-

CP Lab Safety. Diethyl 1-phenylethyl phosphonate, min 98%, 10 grams. Available at: [Link]

-

NMRDB.org. 31P NMR. Available at: [Link]

-

Sychrovský, V., et al. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Physical Chemistry Chemical Physics, 21(16), 8439-8452. Available at: [Link]

-

NIST Chemistry WebBook. Diethyl phosphite. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of Diethyl 1-Phenylethylphosphonate

Foreword

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful application. Diethyl 1-phenylethylphosphonate, a member of the organophosphonate class, presents a unique set of characteristics that necessitate a thorough investigation of its solubility and stability. This guide provides an in-depth exploration of these critical parameters, offering both theoretical insights and practical, field-proven methodologies for their determination. Our focus is on the causality behind experimental choices, ensuring that the described protocols are not merely a series of steps but a self-validating system for generating reliable and reproducible data.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is the first step in predicting its behavior in various environments.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₉O₃P | [1][2][3] |

| Molecular Weight | 242.25 g/mol | [1][2][3] |

| Appearance | Not specified; likely a liquid | - |

| Density | 1.082 g/mL at 25 °C | [1] |

| Boiling Point | 130 °C at 0.6 mmHg | [1] |

| Refractive Index | n20/D 1.496 | [1] |

| CAS Number | 33973-48-7 | [1][2][3] |

The structure of this compound, with its phenyl ring and ethyl ester groups, suggests a degree of lipophilicity. However, the phosphonate group (P=O) introduces polarity, which may confer solubility in polar organic solvents and, to a lesser extent, in aqueous media. The stability of the phosphonate ester linkages is a key area of investigation, as they are susceptible to hydrolysis under certain conditions.

Solubility Profile: A Predictive and Experimental Approach

While specific quantitative solubility data for this compound is not extensively available in public literature[4], a systematic approach can be employed to determine its solubility in a range of relevant solvents.

Theoretical Considerations and Solvent Selection

The principle of "like dissolves like" is a useful starting point. The presence of the phenyl and ethyl groups suggests solubility in non-polar and moderately polar organic solvents. The polar phosphonate group may allow for some solubility in more polar solvents. A judicious selection of solvents spanning a range of polarities is recommended for initial screening.

Recommended Solvents for Screening:

-

Non-polar: Hexane, Toluene

-

Moderately Polar: Dichloromethane, Chloroform, Ethyl Acetate

-

Polar Aprotic: Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Polar Protic: Methanol, Ethanol, Isopropanol, Water

-

Aqueous Buffers: pH 4.5 (acetate), pH 7.4 (phosphate), pH 9.0 (borate)

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent. The excess solid is crucial to ensure that equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set at a constant temperature (e.g., 25 °C or 37 °C) to mimic ambient or physiological conditions.

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is achieved. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of the excess solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter may be necessary.

-

Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Construct a calibration curve using standards of known concentrations of this compound.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation:

-

Calculate the solubility in the original solvent by taking into account the dilution factor. Express the results in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

-

Data Presentation

A clear and concise presentation of the solubility data is essential for interpretation and comparison.

Table 1: Solubility of this compound in Various Solvents at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | [Insert experimental data] | [Insert experimental data] |

| Chloroform | 4.1 | [Insert experimental data] | [Insert experimental data] |

| Acetone | 5.1 | [Insert experimental data] | [Insert experimental data] |

| Ethanol | 5.2 | [Insert experimental data] | [Insert experimental data] |

| Methanol | 6.6 | [Insert experimental data] | [Insert experimental data] |

| Water | 10.2 | [Insert experimental data] | [Insert experimental data] |

| pH 7.4 Buffer | - | [Insert experimental data] | [Insert experimental data] |

Stability Profile and Degradation Pathways

Understanding the stability of this compound under various stress conditions is critical for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies are an indispensable tool in this assessment[5][6][7][8][9][10].

Theoretical Considerations

The primary site of potential degradation in this compound is the phosphonate ester linkage. These esters are susceptible to:

-

Hydrolysis: Cleavage of the P-O-C bond, catalyzed by acid or base, would yield the corresponding phosphonic acid and ethanol. The rate of hydrolysis is influenced by pH and temperature[11].

-

Oxidation: While the core structure is relatively robust to oxidation, the benzylic position could be a potential site of oxidative attack.